5-Anilinoquinolin-8-ol
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Overview
Description
5-(Phenylamino)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of 5-(Phenylamino)quinolin-8-ol consists of a quinoline ring system substituted with a phenylamino group at the 5-position and a hydroxyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylamino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with aniline or its derivatives. One common method is the azo coupling reaction, where 8-hydroxyquinoline is reacted with 4-(phenyldiazenyl)benzenediazonium chloride in a basic medium . The reaction conditions often include the use of solvents such as chloroform or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 5-(Phenylamino)quinolin-8-ol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylamino)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The phenylamino group can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinone derivatives, while reduction of the phenylamino group may yield amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Phenylamino)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent enzymes in pathogens . In cancer research, the compound may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-(Phenylamino)quinolin-8-ol include:
- 8-Hydroxyquinoline
- 5-(Morpholin-4-ylmethyl)quinolin-8-ol
- 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
- 7-(4-Nitrophenylamino)phenylmethylquinolin-8-ol
Uniqueness
5-(Phenylamino)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylamino and hydroxyl groups allows for diverse reactivity and potential applications in various fields. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound for research and industrial applications.
Biological Activity
5-Anilinoquinolin-8-ol, also known as 5-(Phenylamino)quinolin-8-ol, is a synthetic compound belonging to the quinoline family. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. Its unique structure, characterized by a quinoline ring substituted with a phenylamino group at the 5-position and a hydroxyl group at the 8-position, contributes to its potential therapeutic applications.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it possesses both antibacterial and antifungal properties. For instance, it has been effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism of action is believed to involve the chelation of metal ions, which disrupts essential metal-dependent enzymes in microorganisms.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It has been studied for its ability to inhibit the proliferation of cancer cells in vitro. For example, studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The compound's mechanism in this context may involve the modulation of signaling pathways related to cell growth and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The hydroxyl group at the 8-position allows for effective chelation of metal ions, which is crucial for the activity against microbes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways within pathogens and cancer cells.
- Signal Transduction Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis .
Table: Summary of Biological Activities
Activity Type | Pathogen/Cell Type | Observed Effect | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Inhibition of growth | |
Antibacterial | Escherichia coli | Inhibition of growth | |
Antifungal | Candida albicans | Inhibition of growth | |
Anticancer | Breast cancer cell lines | Induction of apoptosis | |
Anticancer | Colon cancer cell lines | Inhibition of proliferation |
Case Studies
Several case studies have demonstrated the efficacy of this compound in practical applications:
- Case Study on Antimicrobial Efficacy : A study conducted on patients with recurrent bacterial infections showed that treatment with derivatives of this compound resulted in significant reductions in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Properties
CAS No. |
60093-42-7 |
---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-anilinoquinolin-8-ol |
InChI |
InChI=1S/C15H12N2O/c18-14-9-8-13(12-7-4-10-16-15(12)14)17-11-5-2-1-3-6-11/h1-10,17-18H |
InChI Key |
VCWFGMRKMRNTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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